Remivox

mGlu5 receptor occupancy in vivo pharmacology

LSN2814617 (Remivox) is the preferred, brain-penetrant mGlu5 PAM for in vivo neuroscience. Unlike first-generation PAMs (e.g., CDPPB, ADX-47273), it provides dose-dependent hippocampal receptor occupancy (ED50=13 mg/kg), ensuring reliable target engagement. Its unique pro-vigilant profile without compensatory sleep rebound makes it essential for dissecting arousal pathways distinct from classical stimulants. Essential for reproducible preclinical schizophrenia and sleep-wake studies.

Molecular Formula C22H28Cl2N2O
Molecular Weight 341.3827032
CAS No. 1313498-17-7
Cat. No. B1663798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemivox
CAS1313498-17-7
Synonyms(7S)-3-tert-Butyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-                              A]pyridine
Molecular FormulaC22H28Cl2N2O
Molecular Weight341.3827032
Structural Identifiers
SMILESCC(C)[NH+]1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.[Cl-]
InChIInChI=1S/C22H27ClN2O.ClH/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18;/h3-11,17,21H,12-16H2,1-2H3;1H
InChIKeyFSFSWNBDCJVFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LSN2814617 (Remivox, CAS 1313498-17-7): A High-Potency, Brain-Penetrant mGlu5 Positive Allosteric Modulator for Neuroscience Research Procurement


LSN2814617 (also known as Remivox, CAS 1313498-17-7) is an orally active, potent, and brain-penetrant selective positive allosteric modulator (PAM) of the metabotropic glutamate 5 (mGlu5) receptor [1]. It is a synthetic small molecule with the molecular formula C18H20FN5O and a molecular weight of 341.38 g/mol . As a research tool compound, LSN2814617 is primarily utilized in preclinical neuroscience to investigate mGlu5 receptor function, particularly in the context of NMDA receptor hypofunction models relevant to schizophrenia, and in the study of sleep-wake architecture and arousal mechanisms [2].

Why Generic mGlu5 PAM Substitution Fails: The Critical Differentiators of LSN2814617 for In Vivo Studies


Substituting LSN2814617 with another mGlu5 positive allosteric modulator (PAM) without rigorous validation can lead to significant experimental failure and irreproducible data, particularly in in vivo studies. First-generation mGlu5 PAMs, such as CDPPB and ADX-47273, are well-documented to exhibit poor in vivo target engagement, failing to produce robust receptor occupancy or functional effects in electroencephalographic (EEG) assays [1]. In contrast, LSN2814617 achieves demonstrable brain penetration and dose-dependent mGlu5 receptor occupancy, enabling its distinct pharmacological profile [2]. Furthermore, its unique effect on sleep architecture—specifically, robust wake-promotion with minimal compensatory sleep rebound—is a functionally distinct signature not shared by other mGlu5 PAMs or common reference psychostimulants like modafinil and amphetamine [3].

LSN2814617 (Remivox) vs. mGlu5 PAM Comparators: Quantified Differentiation Guide for Scientific Selection


LSN2814617 Exhibits Superior In Vivo Target Engagement Versus First-Generation mGlu5 PAMs CDPPB and ADX-47273

A primary barrier to the utility of earlier mGlu5 PAMs has been the difficulty in demonstrating reliable in vivo target engagement. LSN2814617, in contrast to CDPPB and ADX-47273, shows clear and robust evidence of in vivo activity. While the first-generation compounds displayed 'relatively poor evidence of in vivo target engagement in either receptor occupancy assays or EEG disturbance,' LSN2814617 achieves demonstrable dose-dependent receptor occupancy [1].

mGlu5 receptor occupancy in vivo pharmacology

LSN2814617 Demonstrates Quantifiable Brain Penetration and Dose-Dependent Receptor Occupancy In Vivo

LSN2814617 is characterized by its ability to penetrate the blood-brain barrier and engage its target in the brain following oral administration. The compound increases rat hippocampal mGluR5 receptor occupancy with an ED50 of 13 mg/kg, demonstrating a quantifiable relationship between dose and target engagement in the central nervous system [1]. This is a key differentiator from many research compounds that fail to achieve sufficient unbound brain exposure.

pharmacokinetics brain penetration mGluR5

LSN2814617's Wake-Promoting Effect Is Functionally Distinct from Psychostimulants, with Minimized Compensatory Sleep Rebound

LSN2814617 induces a unique pro-vigilant profile. A comparative study showed that while LSN2814617 (0.3, 1, and 3 mg/kg, p.o.) increased wakefulness and improved functional capacity in sleep-restricted rats, the magnitude of the compensatory sleep response it triggered was 'much smaller than would be predicted to result from the prolongation of wakefulness exhibited' [1]. This effect was 'qualitatively distinct' from that of reference compounds amphetamine, caffeine, and modafinil [2].

sleep-wake vigilance arousal

Optimal Preclinical Application Scenarios for LSN2814617 (Remivox) Based on Differentiated Evidence


Investigating In Vivo mGlu5 Pharmacology and Target Engagement

LSN2814617 is the preferred tool for researchers requiring a validated, brain-penetrant mGlu5 PAM for in vivo studies. Its demonstrated dose-dependent hippocampal receptor occupancy (ED50 = 13 mg/kg) provides a quantitative basis for experimental design, which is a significant advantage over earlier mGlu5 PAMs like CDPPB and ADX-47273 that lack robust in vivo target engagement evidence [1].

Studying Novel Wake-Promoting Mechanisms and Sleep Architecture

This compound is uniquely suited for studies focused on arousal, vigilance, and sleep-wake regulation. Its ability to promote wakefulness and restore functional capacity after sleep restriction, coupled with a minimal compensatory sleep rebound, provides a distinct pharmacological tool to dissect pro-vigilant pathways that are separate from those engaged by classical stimulants such as modafinil or amphetamine [2].

Modeling NMDA Receptor Hypofunction in Schizophrenia Research

LSN2814617 is an established tool in preclinical schizophrenia research. Wake-promoting doses of LSN2814617 have been shown to attenuate performance deficits induced by the competitive NMDA receptor antagonist SDZ 220,581 in operant behavior tasks (variable interval 30s and DMTP) [3]. This makes it a relevant compound for probing the functional interaction between mGlu5 and NMDA receptors in models of cognitive impairment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Remivox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.